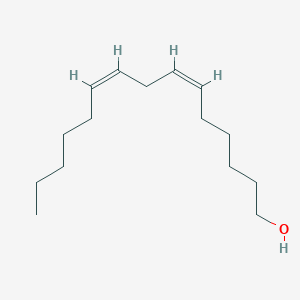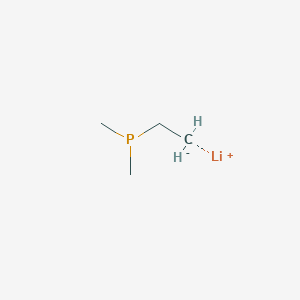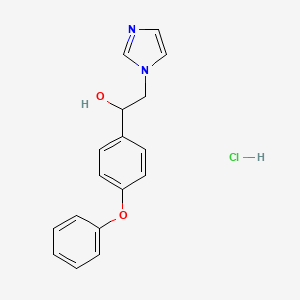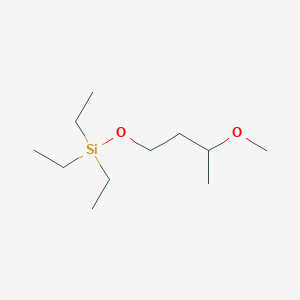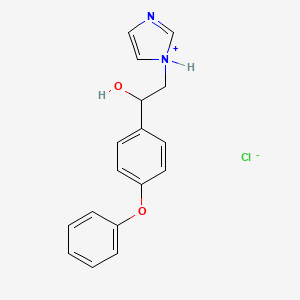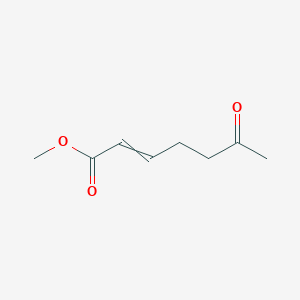
lambda~1~-Thallanyl--erbium (5/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~1~-Thallanyl–erbium (5/3):
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lambda1-Thallanyl–erbium (5/3) typically involves the reaction of erbium and thallium in specific stoichiometric ratios. The reaction is carried out under controlled conditions to ensure the correct formation of the compound. The process may involve:
High-temperature solid-state reactions: Erbium and thallium are mixed in a 3:5 molar ratio and heated to high temperatures in an inert atmosphere to prevent oxidation.
Solvent-based methods: In some cases, solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be used to facilitate the reaction at lower temperatures.
Industrial Production Methods
Industrial production of lambda1-Thallanyl–erbium (5/3) would likely involve large-scale solid-state reactions in specialized furnaces. The process would need to be carefully monitored to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Lambda~1~-Thallanyl–erbium (5/3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides of erbium and thallium.
Reduction: Reduction reactions can convert the compound back to its elemental forms or other lower oxidation state compounds.
Substitution: Substitution reactions may involve replacing one of the elements in the compound with another element or group.
Common Reagents and Conditions
Oxidizing agents: Oxygen, ozone, or hydrogen peroxide can be used for oxidation reactions.
Reducing agents: Hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are common reducing agents.
Substitution reagents: Halogens or other reactive groups can be used for substitution reactions.
Major Products Formed
Oxides: Erbium oxide (Er2O3) and thallium oxide (Tl2O3) are common products of oxidation.
Elemental forms: Elemental erbium and thallium can be obtained through reduction reactions.
Substituted compounds: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Mechanism of Action
The mechanism of action of lambda1-Thallanyl–erbium (5/3) involves its interaction with molecular targets and pathways:
Molecular targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Lambda~1~-Thallanyl–erbium (5/3) can be compared with other similar compounds, such as:
Erbium compounds: Erbium oxide (Er2O3), erbium chloride (ErCl3), and erbium nitrate (Er(NO3)3).
Thallium compounds: Thallium oxide (Tl2O3), thallium chloride (TlCl), and thallium sulfate (Tl2SO4).
Uniqueness
Unique properties: The combination of erbium and thallium in a 3:5 ratio gives lambda1-Thallanyl–erbium (5/3) unique chemical and physical properties not found in other compounds.
Applications: Its specific applications in various fields make it a compound of interest for further research and development.
Properties
CAS No. |
80103-76-0 |
|---|---|
Molecular Formula |
Er3Tl5 |
Molecular Weight |
1523.69 g/mol |
InChI |
InChI=1S/3Er.5Tl |
InChI Key |
ZAXOCJBTPSCTGX-UHFFFAOYSA-N |
Canonical SMILES |
[Er].[Er].[Er].[Tl].[Tl].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


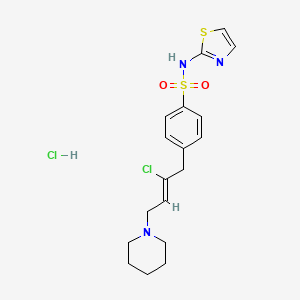
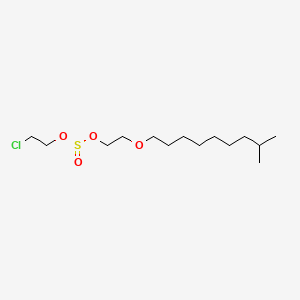
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
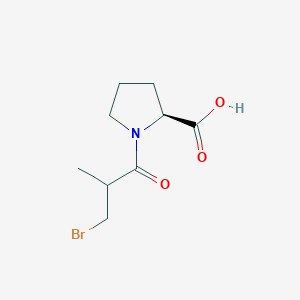
![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
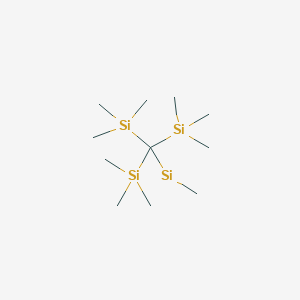

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
